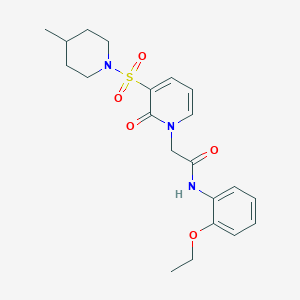
N-(2-ethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxy group, a piperidine moiety, and a pyridine-derived structure, which contribute to its biological activity. The presence of the sulfonamide group is particularly noteworthy as it often enhances the pharmacokinetic properties of organic compounds.
-
Anticonvulsant Activity :
- Recent studies have shown that derivatives similar to this compound exhibit anticonvulsant properties. For instance, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated that modifications in the molecular structure can significantly affect their efficacy against seizures in animal models .
- The mechanism involves modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability and seizure propagation.
- Neuroprotective Effects :
Biological Activity Overview
Case Studies
-
Anticonvulsant Screening :
- In a study evaluating various acetamide derivatives, compounds structurally related to this compound were tested in MES and subcutaneous pentylenetetrazole (scPTZ) models. Results indicated significant anticonvulsant activity at doses ranging from 100 to 300 mg/kg, with some compounds showing delayed onset but prolonged effects .
- Neuroprotective Studies :
Applications De Recherche Scientifique
Preliminary studies indicate that this compound exhibits potential biological activities, particularly in the following areas:
-
Anticancer Properties :
- Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition in models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
- The sulfonamide group present in the structure may enhance interactions with specific biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug design.
-
Neuropharmacological Effects :
- The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for studies related to neurodegenerative diseases or psychiatric disorders.
-
Anti-inflammatory Activity :
- Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This aspect warrants further exploration in the context of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on derivatives of this compound:
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-29-18-8-5-4-7-17(18)22-20(25)15-23-12-6-9-19(21(23)26)30(27,28)24-13-10-16(2)11-14-24/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFQCPCNJWDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













